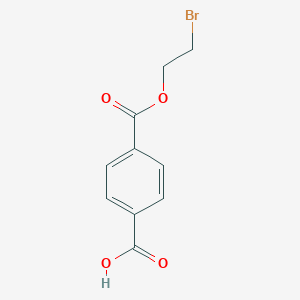

Terephthalic acid mono(2-bromoethyl) ester

Descripción

Propiedades

IUPAC Name |

4-(2-bromoethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFCKVQQFAJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427382 | |

| Record name | Terephthalic acid mono(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173550-97-5 | |

| Record name | Terephthalic acid mono(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Terephthalic acid mono(2-bromoethyl) ester" chemical properties

An In-depth Technical Guide to Terephthalic Acid Mono(2-bromoethyl) Ester

Introduction

Terephthalic acid mono(2-bromoethyl) ester is a bifunctional organic compound of significant interest to researchers in polymer chemistry, materials science, and drug development. Its unique structure, featuring both a reactive carboxylic acid and a terminal alkyl bromide, makes it a versatile building block for the synthesis of complex macromolecules and functionalized materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in a laboratory setting.

PART 1: Chemical Identity and Physical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Terephthalic acid mono(2-bromoethyl) ester is identified by several key descriptors and possesses distinct physical characteristics.

Chemical Identifiers

A consistent and accurate identification is crucial for sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-bromoethoxycarbonyl)benzoic acid | [1][2] |

| CAS Number | 173550-97-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2][5] |

| Molecular Weight | 273.08 g/mol | [1][2][5] |

| Synonyms | 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester | [5] |

| InChI | InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | [1][2][5] |

Physical Properties

The physical state and solubility dictate the experimental conditions for reactions and purification.

| Property | Value | Source & Notes |

| Appearance | White Solid | [6] |

| Solubility | Low water solubility is inferred, which suggests it is likely soluble in common organic solvents like THF, DMF, and chlorinated solvents. | [6] |

| Stability | Stable under normal laboratory conditions. | [6] |

PART 2: Synthesis and Characterization

While commercially available, understanding the synthesis of Terephthalic acid mono(2-bromoethyl) ester provides insight into potential impurities and alternative production strategies. The most direct approach is a controlled mono-esterification of terephthalic acid.

Proposed Synthesis Protocol: Acid-Catalyzed Mono-Esterification

This protocol describes a plausible method for selectively synthesizing the mono-ester. The key principle is using a stoichiometric excess of terephthalic acid relative to 2-bromoethanol to statistically favor the formation of the mono-substituted product over the di-ester.

Objective: To synthesize Terephthalic acid mono(2-bromoethyl) ester.

Materials:

-

Terephthalic acid

-

2-Bromoethanol

-

Sulfuric acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine terephthalic acid (e.g., 2.0 equivalents) and toluene.

-

Reagent Addition: Add 2-bromoethanol (1.0 equivalent) to the slurry.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.

-

Azeotropic Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Once the reaction is complete (i.e., consumption of 2-bromoethanol), cool the mixture to room temperature. The unreacted terephthalic acid, being poorly soluble, can be largely removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic components (unreacted terephthalic acid and the product). The desired product, having a free carboxylic acid, will move to the aqueous basic layer.

-

Acidification & Isolation: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer with cold HCl (e.g., 2M) until the product precipitates out.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Terephthalic acid mono(2-bromoethyl) ester.

PART 3: Chemical Reactivity and Applications

The utility of this molecule stems from its two distinct reactive functional groups, which can be addressed with orthogonal chemistries.

Key Reactive Sites

-

Carboxylic Acid (-COOH): This site is a classic platform for nucleophilic acyl substitution. It readily reacts with alcohols to form di-esters, with amines to form amides (enabling its incorporation into polyamides), or can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂).

-

Alkyl Bromide (-CH₂Br): The bromine atom is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the attachment of a wide variety of functionalities, such as azides (for click chemistry), amines (for quaternization or secondary amine formation), and thiols.

Reactivity Diagram

Caption: Key reactive sites on Terephthalic acid mono(2-bromoethyl) ester.

Primary Applications

The dual functionality of this molecule makes it a valuable intermediate.

-

Monomer for Functional Polyesters: It is explicitly used in the preparation of cyclic polyester oligomers of ethylene terephthalate.[3][7] The carboxylic acid can participate in polymerization, leaving the bromoethyl group as a pendant side chain on the polymer backbone. This pendant group can then be used for post-polymerization modification, such as grafting other polymers or attaching bioactive molecules.

-

Linker in Drug Development: In medicinal chemistry, it can act as a heterobifunctional linker. One end can be attached to a drug molecule (via the carboxylic acid), and the other end can be conjugated to a targeting ligand or a surface (via the alkyl bromide).

-

Intermediate for Fine Chemicals: As a derivative of terephthalic acid, a widely used commodity chemical, this ester serves as a specialized intermediate for creating more complex molecules with tailored properties.[7]

PART 4: Safety and Handling

Adherence to strict safety protocols is mandatory when handling this chemical. The available safety data indicates it is an irritant.

GHS Hazard Information

| Hazard Code | Description | Classification |

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

(Source: PubChem, Thermo Fisher Scientific SDS)[1][6]

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][8]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during weighing and transfer. Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][8]

-

Spills and Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local regulations.[6]

References

- Terephthalic Acid Mono(2-bromoethyl) Ester. CymitQuimica. [URL: https://www.cymitquimica.com/terephthalic-acid-mono-2-bromoethyl-ester-cas-173550-97-5]

- TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER CAS#: 173550-97-5. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?T112520]

- Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7021524]

- TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92509893.htm]

- Terephthalic Acid Mono(2-bromoethyl) Ester. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Terephthalic-Acid-Mono-2-bromoethyl-Ester/p/TRC-T112520]

- SAFETY DATA SHEET - Terephthalic acid mono(2-bromoethyl) ester. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=ALFAAL13708]

- Terephthalic acid mono(2-bromoethyl) ester | CAS 173550-97-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/terephthalic-acid-mono-2-bromoethyl-ester-173550-97-5]

- SAFETY DATA SHEET - Terephthalic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC138130010]

- SAFETY DATA SHEET - Terephthalic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T0166_EN.pdf]

Sources

- 1. Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Terephthalic Acid Mono(2-bromoethyl) Ester [lgcstandards.com]

- 3. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Terephthalic Acid Mono(2-bromoethyl) Ester | CymitQuimica [cymitquimica.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER CAS#: 173550-97-5 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 1,4-Benzenedicarboxylic acid 1-(2-bromoethyl) ester, a valuable mono-substituted terephthalate intermediate. The inherent challenge in the selective mono-esterification of a symmetric dicarboxylic acid like terephthalic acid (TPA) is the primary focus. We will explore the mechanistic underpinnings of the classical Fischer-Speier esterification and its adaptation for maximizing the yield of the desired monoester over the diester byproduct. Furthermore, an alternative two-step strategy involving the synthesis and subsequent partial hydrolysis of the corresponding diester is presented as a robust method for achieving high purity. This document is intended for researchers, chemists, and professionals in drug development and material science, offering detailed experimental protocols, mechanistic insights, and data-driven guidance for the successful synthesis, purification, and characterization of the target compound.

Introduction: The Challenge of Selectivity

1,4-Benzenedicarboxylic acid, commonly known as terephthalic acid (TPA), is a cornerstone commodity chemical, primarily utilized as a precursor for the polyester polyethylene terephthalate (PET).[1] Its symmetrical structure, possessing two chemically equivalent carboxylic acid groups, presents a significant synthetic challenge when functionalization at only one position is desired.

The target molecule of this guide, 1,4-Benzenedicarboxylic acid 1-(2-bromoethyl) ester (also known as terephthalic acid mono(2-bromoethyl) ester), is an important intermediate used in the preparation of specialized cyclic polyester oligomers and other functional materials.[2] The direct esterification of TPA with 2-bromoethanol statistically favors the formation of a mixture containing unreacted TPA, the desired monoester, and the diester, bis(2-bromoethyl) terephthalate. The poor solubility of TPA in most common organic solvents further complicates this process, often requiring harsh reaction conditions.[3]

Therefore, achieving a high yield and purity of the monoester necessitates a carefully designed synthetic strategy that can effectively differentiate between the two carboxyl groups. This guide will detail two primary, field-proven strategies to overcome this challenge.

Strategic Approach 1: Controlled Direct Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] To drive the reaction toward the monoester, the equilibrium must be carefully controlled. The core principle here is leveraging Le Châtelier's principle by manipulating reactant stoichiometry.

Causality of Experimental Design:

By using a significant molar excess of terephthalic acid relative to 2-bromoethanol, the probability of a single 2-bromoethanol molecule encountering and reacting with a TPA molecule is much higher than a second alcohol molecule reacting with the already-formed monoester. The primary drawback of this approach is the challenge of separating the product from the large excess of unreacted, poorly soluble TPA.

Reaction Mechanism:

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[5]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of one of the carboxylic acid groups, significantly increasing its electrophilicity.

-

Nucleophilic Attack: The alcohol (2-bromoethanol) acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final monoester product.

Visualizing the Fischer-Speier Mechanism

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Experimental Protocol: Direct Mono-esterification

Materials:

-

Terephthalic acid (TPA)

-

2-Bromoethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (as solvent)

-

5% Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Saturated Sodium Chloride (NaCl) aqueous solution (Brine)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (e.g., 3-5 molar equivalents) and a suitable high-boiling polar aprotic solvent (e.g., DMF) to create a slurry.

-

Addition of Reagents: Add 2-bromoethanol (1 molar equivalent) to the stirred slurry.

-

Catalyst Addition: Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (approx. 5 mol% relative to the alcohol) to the mixture.

-

Reaction: Heat the mixture to a temperature of 100-120°C and maintain reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the unreacted terephthalic acid and the product.

-

Work-up - Neutralization: Filter the precipitate and wash it thoroughly with water. Suspend the solid in ethyl acetate and slowly add 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and, more importantly, to convert the unreacted TPA and the monoester product into their respective water-soluble sodium salts, leaving the diester byproduct in the organic phase.

-

Separation: Separate the aqueous and organic layers. The organic layer contains the unwanted diester. The aqueous layer contains the sodium salt of the desired monoester and unreacted TPA.

-

Acidification & Extraction: Carefully acidify the aqueous layer with dilute HCl until the pH is ~2-3. This will re-precipitate the monoester and any unreacted TPA. Extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude monoester.

-

Purification: Purify the crude product via flash column chromatography on silica gel to separate the monoester from any remaining TPA and other impurities.

Data Presentation: Reaction Parameters

| Parameter | Condition | Rationale |

| TPA:Alcohol Molar Ratio | 3:1 to 5:1 | Statistically favors mono-esterification. |

| Catalyst | Conc. H₂SO₄ (5 mol%) | Standard strong acid catalyst for Fischer esterification.[4] |

| Solvent | DMF or DMSO | High boiling point; can partially solubilize TPA. |

| Temperature | 100-120°C | Provides sufficient activation energy for the reaction. |

| Reaction Time | 4-12 hours | Dependent on scale and temperature; monitor by TLC. |

| Expected Yield | 30-50% (after purification) | Moderate yield is expected due to statistical nature and separation challenges. |

Strategic Approach 2: Diester Synthesis and Selective Saponification

An alternative and often more controllable route is a two-step process: first, synthesize the diester, bis(2-bromoethyl) terephthalate, and then perform a selective partial saponification (hydrolysis) to yield the monoester.

Causality of Experimental Design:

This strategy circumvents the statistical challenge of the direct approach. The first step, forming the diester, can be driven to completion by using an excess of the alcohol.[6] The second step relies on precise stoichiometric control of the base (e.g., potassium hydroxide) to hydrolyze only one of the two ester groups. The monoester salt precipitates from the reaction mixture, allowing for easy separation. This method is adapted from patented industrial processes for preparing monoesters of terephthalic acid.[7]

Visualizing the Two-Step Workflow

Sources

- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 2. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5 [chemicalbook.com]

- 3. Terephthalic acid:Properties,Mechanism,Application_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

"Terephthalic acid mono(2-bromoethyl) ester" CAS number 173550-97-5

An In-Depth Technical Guide to Terephthalic acid mono(2-bromoethyl) ester (CAS 173550-97-5): Synthesis, Properties, and Applications

Introduction

Terephthalic acid mono(2-bromoethyl) ester, identified by CAS Number 173550-97-5, is a bifunctional organic molecule of significant interest in polymer chemistry and advanced organic synthesis. Its structure uniquely combines a rigid aromatic core derived from terephthalic acid with two distinct reactive sites: a terminal carboxylic acid and an alkyl bromide. This architecture positions it as a versatile building block, or synthon, for the construction of complex molecular architectures, specialty polymers, and functional materials. The presence of the bromoethyl group provides a reactive handle for nucleophilic substitution or polymerization, while the carboxylic acid offers a site for esterification, amidation, or salt formation. This guide offers a comprehensive technical overview of its properties, a scientifically grounded synthesis protocol, its chemical reactivity, potential applications, and essential safety guidelines for researchers and drug development professionals.

Physicochemical Properties and Identification

The fundamental identity and physical characteristics of Terephthalic acid mono(2-bromoethyl) ester are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 173550-97-5 | [1][2] |

| IUPAC Name | 4-(2-bromoethoxycarbonyl)benzoic acid | [3] |

| Synonyms | 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester | [2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.08 g/mol | [1][3] |

| Appearance | White solid | [4] |

| Melting Point | 173°C | [5] |

| Boiling Point | 412.8 ± 30.0 °C (Predicted) | [5] |

| Solubility | Insoluble in water | [4] |

| pKa | 3.72 ± 0.10 (Predicted) | [5] |

| InChI Key | SQFCKVQQFAJQCM-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of a mono-ester of a symmetric dicarboxylic acid like terephthalic acid presents the primary challenge of achieving selectivity and minimizing the formation of the corresponding diester. While high-pressure industrial methods exist for related compounds, a standard laboratory-scale synthesis can be effectively achieved through a carefully controlled Fischer-Speier esterification.

Principle and Causality

The chosen method is the direct acid-catalyzed esterification of terephthalic acid with 2-bromoethanol.

-

Stoichiometry: Terephthalic acid is used in excess relative to 2-bromoethanol. This leverages Le Châtelier's principle to favor the mono-esterification product over the diester. With an excess of the less soluble dicarboxylic acid, the probability of a second esterification on the same molecule is statistically reduced.

-

Catalysis: A strong protic acid, such as concentrated sulfuric acid, is used as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol.

-

Reaction Conditions: The reaction is conducted under reflux to ensure a sufficient reaction rate. A solvent that can form an azeotrope with water (e.g., toluene) is employed to drive the equilibrium forward by continuously removing the water byproduct.

Proposed Experimental Protocol

This protocol is a representative method based on established chemical principles. Researchers should perform their own risk assessment and optimization.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add terephthalic acid (1.5 eq) and toluene (100 mL).

-

Reagent Addition: Add 2-bromoethanol (1.0 eq) to the flask. Slowly and carefully, add concentrated sulfuric acid (0.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 8-12 hours or until no more water is collected.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The unreacted terephthalic acid, being poorly soluble, can be largely removed by filtration. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

-

Purification: The crude product can be isolated by removing the toluene under reduced pressure. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Terephthalic acid mono(2-bromoethyl) ester.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two chemically distinct functional groups, which can be addressed orthogonally or in tandem.

Reactivity Profile

-

Carboxylic Acid Site (-COOH): This group undergoes typical reactions of carboxylic acids. It can be deprotonated to form a carboxylate salt, converted into an acid chloride for more vigorous reactions, or directly reacted to form amides or other esters. This allows for its linkage to molecules bearing hydroxyl or amine functionalities.

-

Bromoethyl Ester Site (-COOCH₂CH₂Br): The primary alkyl bromide is an excellent electrophile, making it susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, azides, thiols, carboxylates). This site is ideal for grafting the molecule onto surfaces, attaching it to other polymers, or initiating certain types of polymerization.

Key Applications

-

Monomer for Specialty Polyesters: The compound can be used in polycondensation reactions. The carboxylic acid can react with a diol, while the bromoethyl group remains as a pendant functional handle along the polyester backbone. This "functionalized" polymer can then be modified in a subsequent step, for instance, by reacting the bromide sites to attach bioactive molecules, cross-linking agents, or other polymer chains.

-

Intermediate in Fine Chemical Synthesis: It serves as a valuable linker molecule. For example, the carboxylic acid can be coupled to a molecule of interest (Molecule A), and the bromoethyl group can then be used to react with a second species (Molecule B), effectively tethering A and B through a terephthalate spacer.

-

Precursor for Cyclic Oligomers: As noted in the literature, it is used in the preparation of cyclic polyester oligomers of ethylene terephthalate.[5][6] This is often pursued in high-dilution conditions where intramolecular cyclization is favored over intermolecular polymerization.

Diagram of Bifunctional Reactivity

Caption: Reactivity pathways illustrating the compound's dual functionality.

Safety, Handling, and Storage

As a laboratory chemical, Terephthalic acid mono(2-bromoethyl) ester must be handled with appropriate precautions. The information is derived from its Safety Data Sheet (SDS).

-

GHS Hazard Classification: The compound is classified as an irritant.[3]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[4]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Conclusion

Terephthalic acid mono(2-bromoethyl) ester is a strategically important bifunctional molecule. Its value lies not in a single application, but in its versatility as a building block. The ability to selectively functionalize its carboxylic acid and alkyl bromide moieties allows for the rational design of advanced polymers, linkers for drug delivery, and other complex organic structures. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to exploit its unique chemical architecture.

References

-

Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - Terephthalic acid mono(2-bromoethyl) ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Terephthalic acid, 2-bromo-5-fluorobenzyl ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Terephthalic acid mono(2-bromoethyl) ester. Retrieved from [Link]

- Google Patents. (1949). US2491660A - Preparation of esters of terephthalic acid.

- Google Patents. (1957). US2808428A - Preparation of monoesters of terephthalic acid.

Sources

- 1. scbt.com [scbt.com]

- 2. Terephthalic Acid Mono(2-bromoethyl) Ester | CymitQuimica [cymitquimica.com]

- 3. Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER CAS#: 173550-97-5 [amp.chemicalbook.com]

- 6. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Properties of Terephthalic Acid Mono(2-bromoethyl) Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic characteristics of Terephthalic acid mono(2-bromoethyl) ester. In the absence of comprehensive, publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its parent compound, terephthalic acid, and related structures to present a robust, predictive guide. This approach is designed to equip researchers with the necessary insights to identify, characterize, and utilize this compound in their work.

Introduction

Terephthalic acid mono(2-bromoethyl) ester is a derivative of terephthalic acid, a widely used commodity chemical in the production of polyesters such as polyethylene terephthalate (PET).[1][2] The introduction of a 2-bromoethyl ester group provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional polymers. Its molecular formula is C₁₀H₉BrO₄, with a molecular weight of 273.08 g/mol and a monoisotopic mass of 271.96842 Da.[3][4][5][6]

This guide will delve into the predicted spectroscopic signature of this compound across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for Terephthalic acid mono(2-bromoethyl) ester.

Caption: Molecular structure of Terephthalic acid mono(2-bromoethyl) ester with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-bromoethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-3, H-5, H-6) | 7.9 - 8.2 | d | 4H |

| Methylene (-O-CH₂-) | ~4.6 | t | 2H |

| Methylene (-CH₂-Br) | ~3.7 | t | 2H |

| Carboxylic Acid (-COOH) | > 10 | br s | 1H |

The aromatic protons are expected to appear as two doublets due to the para-substitution pattern on the benzene ring. The electron-withdrawing nature of the carboxylic acid and the ester group will deshield these protons, causing them to resonate at a high chemical shift. The methylene protons of the 2-bromoethyl group will appear as two triplets, with the protons closer to the electronegative oxygen atom being more deshielded and appearing at a higher chemical shift than the protons adjacent to the bromine atom. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O (C-10) | ~167 |

| Ester C=O (C-7) | ~165 |

| Aromatic C-1 | ~135 |

| Aromatic C-4 | ~133 |

| Aromatic C-2, C-6 | ~130 |

| Aromatic C-3, C-5 | ~129 |

| Methylene (-O-CH₂-) (C-8) | ~63 |

| Methylene (-CH₂-Br) (C-9) | ~28 |

The carbonyl carbons of the carboxylic acid and the ester are expected to be the most deshielded carbons in the spectrum. The aromatic carbons will appear in the typical aromatic region, with the carbons attached to the carbonyl groups (C-1 and C-4) being more deshielded. The aliphatic carbons of the 2-bromoethyl group will be found at lower chemical shifts.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Ester) | ~1720 | Strong |

| C=O (Carboxylic Acid) | ~1680 | Strong |

| C-O (Ester) | 1100-1300 | Strong |

| C-Br | 500-600 | Medium |

The broad O-H stretch of the carboxylic acid is a key diagnostic feature. The two distinct C=O stretching frequencies for the ester and carboxylic acid groups will also be prominent.

Predicted Mass Spectrometry (MS) Data

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) |

| [M]⁺ | 272 |

| [M+2]⁺ | 274 |

Common fragmentation patterns would likely involve the loss of the bromoethyl group or the carboxyl group.

Hypothetical Synthesis and Spectroscopic Data Acquisition Workflow

Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve terephthalic acid in an excess of 2-bromoethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess 2-bromoethanol under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure Terephthalic acid mono(2-bromoethyl) ester.

Spectroscopic Data Acquisition Workflow

Caption: A general workflow for the synthesis and spectroscopic characterization of Terephthalic acid mono(2-bromoethyl) ester.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of Terephthalic acid mono(2-bromoethyl) ester. While based on established principles and data from related compounds, it is crucial for researchers to obtain experimental data for this specific molecule to confirm these predictions. The information presented here serves as a valuable reference for the identification and characterization of this compound in various research and development settings.

References

-

Natural Products Magnetic Resonance Database (NP-MRD). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428). Available from: [Link]

-

SpectraBase. Terephthalic acid, 2-bromophenethyl heptyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. Terephthalic acid mono(2-bromoethyl) ester. Available from: [Link]

-

NIST WebBook. Terephthalic acid, 2TMS derivative. Available from: [Link]

-

SpectraBase. Terephthalic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

SpectraBase. Terephthalic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. US2479066A - Preparation of mono-alkyl esters of terephthalic acid.

-

ResearchGate. 13C CPMAS NMR of terephthalic acid (a), of the as-prepared Zn/DAP/TA.... Available from: [Link]

-

ResearchGate. FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid. Available from: [Link]

-

NIST WebBook. Terephthalic acid. Available from: [Link]

Sources

- 1. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER CAS#: 173550-97-5 [amp.chemicalbook.com]

- 2. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5 [chemicalbook.com]

- 3. Terephthalic Acid Mono(2-bromoethyl) Ester [lgcstandards.com]

- 4. Terephthalic Acid Mono(2-bromoethyl) Ester | CymitQuimica [cymitquimica.com]

- 5. Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to Terephthalic Acid Mono(2-bromoethyl) Ester: Synthesis, Characterization, and Application

<

Abstract

Terephthalic acid mono(2-bromoethyl) ester is a bifunctional aromatic compound of significant interest in polymer science and synthetic organic chemistry. Possessing a free carboxylic acid, an ester linkage, and a reactive alkyl bromide, this molecule serves as a versatile building block for the synthesis of advanced polymers, functional materials, and complex organic scaffolds. This technical guide provides a comprehensive overview of the molecule's structure, detailed protocols for its synthesis and purification, a thorough framework for its analytical characterization, and a discussion of its chemical reactivity and applications. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and verify this compound for downstream applications.

Introduction: A Versatile Bifunctional Building Block

Terephthalic acid (TPA) is a high-volume commodity chemical, forming the backbone of ubiquitous polyesters like polyethylene terephthalate (PET).[1] While TPA itself is a symmetrical dicarboxylic acid, its monofunctionalized derivatives unlock a vast chemical space for creating materials with tailored properties. Terephthalic acid mono(2-bromoethyl) ester, in particular, is a strategic intermediate.

The presence of three distinct functional groups within a single, rigid aromatic scaffold is the source of its utility:

-

Carboxylic Acid (-COOH): Provides a reactive site for forming amide bonds, additional ester linkages, or salt formation. It can be used to anchor the molecule to surfaces or incorporate it into polymer chains.

-

Ester (-COOCH₂CH₂Br): A stable linkage that forms the core of the molecule.

-

Primary Alkyl Bromide (-CH₂Br): An excellent electrophilic site and a versatile leaving group, readily participating in nucleophilic substitution reactions. This "handle" allows for post-polymerization modification or the attachment of a wide array of functional moieties.

This guide will equip researchers with the foundational knowledge to synthesize, purify, and characterize this compound, enabling its effective use in materials science and drug development programs.

Molecular Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the bedrock of reproducible science.

Molecular Structure and Identifiers

The structure of Terephthalic acid mono(2-bromoethyl) ester consists of a central 1,4-disubstituted benzene ring. One carboxyl group is esterified with a 2-bromoethanol moiety, while the other remains a free carboxylic acid.

// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Carboxylic Acid Group C_COOH [pos="1.87,0.5!", label="C"]; O1_COOH [pos="2.37,1.1!", label="O", fontcolor="#EA4335"]; O2_COOH [pos="2.5,-0.1!", label="OH", fontcolor="#EA4335"]; C6 -- C_COOH; C_COOH -- O1_COOH [label=" ", style=double]; C_COOH -- O2_COOH;

// Ester Group C_ester [pos="-1.87,-0.5!", label="C"]; O1_ester [pos="-2.37,-1.1!", label="O", fontcolor="#EA4335"]; O2_ester [pos="-2.5,0.1!", label="O", fontcolor="#EA4335"]; C3 -- C_ester; C_ester -- O1_ester [label=" ", style=double]; C_ester -- O2_ester;

// Bromoethyl Chain C_ethyl1 [pos="-3.5,0.1!", label="CH₂"]; C_ethyl2 [pos="-4.5,0.1!", label="CH₂"]; Br [pos="-5.5,0.1!", label="Br", fontcolor="#34A853"]; O2_ester -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- Br;

// Aromatic hydrogens (optional for clarity) H1 [pos="0,1.5!", label="H"]; C1 -- H1; H2 [pos="-1.37,0.9!", label="H"]; C2 -- H2; H4 [pos="0,-1.5!", label="H"]; C4 -- H4; H5 [pos="1.37,-0.9!", label="H"]; C5 -- H5; }

Figure 1: Molecular Structure of 4-(2-bromoethoxycarbonyl)benzoic acid.Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(2-bromoethoxycarbonyl)benzoic acid | [2][3] |

| Synonyms | 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester | [4][5] |

| CAS Number | 173550-97-5 | [2][3][4][6] |

| Molecular Formula | C₁₀H₉BrO₄ | [2][4][6] |

| Molecular Weight | 273.08 g/mol | [2][4][6] |

| Appearance | White Solid | [7] |

| Accurate Mass | 271.968 Da |[2][3] |

Synthesis and Purification

The synthesis of Terephthalic acid mono(2-bromoethyl) ester is typically achieved via a selective mono-esterification of terephthalic acid. While diester formation is a common challenge, controlling the stoichiometry and reaction conditions can favor the desired mono-ester product. A non-catalytic, high-temperature method has also been described for preparing monoalkyl esters of terephthalic acid, which avoids alcohol loss associated with acidic catalysts.[8]

Reaction Principle: Fischer-Speier Esterification

The most common laboratory-scale synthesis relies on the Fischer-Speier esterification mechanism. In this reaction, terephthalic acid is treated with an excess of 2-bromoethanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of one of the carboxylic acid groups, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol. Water is eliminated, and the ester is formed. Using a large excess of terephthalic acid relative to the alcohol can also be employed to favor mono-esterification.

Detailed Synthesis Protocol

This protocol is a representative example. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Materials:

-

Terephthalic acid (>98%)

-

2-Bromoethanol (>95%)

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add terephthalic acid (e.g., 0.2 mol), 2-bromoethanol (e.g., 0.1 mol, the limiting reagent), and 250 mL of toluene.

-

Causality: Toluene serves as the solvent and an azeotropic agent to remove water, driving the equilibrium towards the ester product. Using the alcohol as the limiting reagent favors mono-esterification.

-

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the flask.

-

Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Continue refluxing for 8-12 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 200 mL of cold deionized water.

-

Workup - Extraction: The product will be in the organic (toluene) layer. Wash the organic layer sequentially with:

-

2 x 100 mL Deionized Water

-

3 x 100 mL Saturated Sodium Bicarbonate solution (to remove unreacted terephthalic acid and sulfuric acid). Caution: CO₂ evolution.

-

1 x 100 mL Brine (saturated NaCl solution)

-

Causality: The basic bicarbonate wash deprotonates the acidic starting material and catalyst, rendering them water-soluble and allowing for their removal from the organic phase containing the desired neutral product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white crystalline solid.

// Nodes Reactants [label="1. Combine Reactants\n(Terephthalic Acid, 2-Bromoethanol,\nToluene, H₂SO₄)"]; Reflux [label="2. Reflux with Dean-Stark\n(8-12h, ~115°C)"]; Workup [label="3. Aqueous Workup\n(Wash with H₂O & NaHCO₃)"]; Dry [label="4. Dry & Concentrate\n(MgSO₄, Rotary Evaporator)"]; Purify [label="5. Purify\n(Recrystallization)"]; Product [label="Final Product", shape=ellipse, fillcolor="#E6F4EA", color="#34A853"];

// Edges Reactants -> Reflux [label="Heat"]; Reflux -> Workup [label="Cool"]; Workup -> Dry [label="Separate Layers"]; Dry -> Purify [label="Crude Solid"]; Purify -> Product [label="Pure Solid"]; }

Figure 2: General workflow for the synthesis and purification of the title compound.Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized product is paramount. The following spectroscopic data serve as a benchmark for researchers to validate their results. A synthesized compound can be considered pure and structurally correct only if its analytical data are consistent with these reference values.

Table 2: Reference Spectroscopic Data for Structural Verification

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic Protons: Two doublets at ~8.1-8.3 ppm (4H total), characteristic of a 1,4-disubstituted benzene ring. Ethyl Protons: Two triplets, each integrating to 2H. One at ~4.6 ppm (-COOCH₂-) and one at ~3.7 ppm (-CH₂Br). The downfield shift is due to the deshielding effect of the adjacent oxygen and bromine atoms, respectively. Acidic Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbons: Two signals at ~165-170 ppm (one for the ester, one for the acid). Aromatic Carbons: Four signals in the aromatic region (~129-135 ppm). Ethyl Carbons: Two signals in the aliphatic region: ~65 ppm (-COOCH₂-) and ~28 ppm (-CH₂Br). |

| IR Spec. | O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (ester) and a slightly lower frequency band for the carboxylic acid C=O. C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. C-Br Stretch: An absorption in the 500-650 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): Look for isotopic peaks corresponding to the presence of bromine. For ESI-MS in negative mode, the [M-H]⁻ peak would be at m/z ≈ 271 and 273 in a ~1:1 ratio. |

Reactivity and Applications

The unique trifunctional nature of Terephthalic acid mono(2-bromoethyl) ester makes it a valuable intermediate in several fields.

In Polymer and Materials Science

The primary application is in the synthesis of functional polyesters.[9][10] The free carboxylic acid can be polymerized with diols, while the bromoethyl group remains as a pendant functional handle along the polymer backbone. This allows for:

-

Post-Polymerization Modification: The bromide can be displaced by various nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities, alter solubility, or attach bioactive molecules.

-

Grafting: It can serve as an initiation site for atom transfer radical polymerization (ATRP) to create graft copolymers.

-

Cross-linking: Reaction with difunctional nucleophiles can be used to cross-link polymer chains, forming gels or thermosets.

It is specifically used in the preparation of cyclic polyester oligomers composed of ethylene terephthalate.[9][10]

In Organic and Medicinal Chemistry

While less common, its role as a bifunctional linker should not be overlooked. It can be used to synthesize complex molecules where a rigid aromatic spacer is required. The distinct reactivity of the carboxylic acid (e.g., amide coupling) and the alkyl bromide (e.g., ether formation) allows for orthogonal synthetic strategies.

Safety and Handling

As a laboratory chemical, proper safety precautions are essential.

-

Hazards: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][11] Avoid creating dust.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

Terephthalic acid mono(2-bromoethyl) ester is a strategically important chemical intermediate whose value is derived from its trifunctional nature. By providing a reliable synthesis, a robust analytical framework for validation, and an understanding of its reactivity, this guide empowers researchers to leverage its unique properties for the development of next-generation materials and complex molecular architectures.

References

-

PubChem. Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524. [Link]

- Google Patents. US2479066A - Preparation of mono-alkyl esters of terephthalic acid.

-

PMC - NIH. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. [Link]

Sources

- 1. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terephthalic Acid Mono(2-bromoethyl) Ester [lgcstandards.com]

- 4. Terephthalic Acid Mono(2-bromoethyl) Ester | CymitQuimica [cymitquimica.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. US2479066A - Preparation of mono-alkyl esters of terephthalic acid - Google Patents [patents.google.com]

- 9. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5 [chemicalbook.com]

- 10. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER CAS#: 173550-97-5 [amp.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Solubility of "Terephthalic acid mono(2-bromoethyl) ester" in organic solvents

An In-Depth Technical Guide to the Solubility of Terephthalic Acid Mono(2-bromoethyl) Ester in Organic Solvents

Abstract

Terephthalic acid mono(2-bromoethyl) ester is a bifunctional organic molecule of significant interest in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the molecular structure to predict solubility based on first principles, present qualitative solubility information, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in solution for process development, purification, and reaction engineering.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's structure is the foundation for predicting its solubility. Terephthalic acid mono(2-bromoethyl) ester, with the IUPAC name 4-(2-bromoethoxycarbonyl)benzoic acid, possesses a unique combination of functional groups that dictate its solution behavior.[1]

-

Chemical Structure: C₁₀H₉BrO₄

-

Molecular Weight: 273.08 g/mol [1]

-

Key Functional Groups:

-

Aromatic Ring: The rigid benzene ring is inherently nonpolar and contributes to solubility in solvents that can engage in π-π stacking or have similar aromatic character.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar, protic solvents and reactivity with bases.

-

Ester (-COOCH₂CH₂Br): The ester group is polar aprotic. It contains hydrogen bond acceptors (the oxygen atoms) but no donors. This group contributes to solubility in a wide range of polar solvents.

-

Bromoethyl Group (-CH₂CH₂Br): The alkyl chain is nonpolar, while the bromine atom adds a degree of polarity and a potential leaving group for synthetic transformations.

-

The molecule is asymmetric and polar, possessing both a strongly acidic proton (from the carboxylic acid) and several lone-pair bearing oxygen atoms. This duality is key to its solubility profile.

Theoretical Principles and Solubility Predictions

The principle of "like dissolves like" is the primary guide for predicting solubility.[2][3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For Terephthalic acid mono(2-bromoethyl) ester, we can predict its behavior in different classes of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with both the carboxylic acid and ester functionalities. The carboxylic acid group, in particular, should allow for strong interactions. However, the nonpolar aromatic ring and bromoethyl group may limit solubility, especially in highly polar protic solvents like water. Solubility is expected to be moderate to high in alcohols.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): These solvents are polar and can accept hydrogen bonds, interacting favorably with the carboxylic acid proton. They also have dipole-dipole interactions that are compatible with the ester group. High solubility is predicted in solvents like DMSO and DMF, which are excellent at dissolving polar, multifunctional compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the highly polar carboxylic acid group makes high solubility in nonpolar solvents unlikely. While the aromatic ring favors interaction with toluene, it is insufficient to overcome the unfavorable energetics of solvating the -COOH group. Low or negligible solubility is expected. Diethyl ether, being weakly polar, might show slight solubility.[4]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have moderate polarity. They are not capable of hydrogen bonding but can solvate moderately polar compounds. Solubility is expected to be moderate, likely higher than in nonpolar alkanes but lower than in polar aprotic solvents like DMSO.

Predicted Solubility Summary

The following table summarizes the predicted solubility based on structural analysis and chemical principles. This serves as a practical guide for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding with the carboxylic acid and ester groups. |

| Water | Sparingly Soluble | The polar carboxylic acid promotes solubility, but the larger, nonpolar aromatic and bromoethyl backbone limits it. | |

| Polar Aprotic | DMSO, DMF, THF | Highly Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance favor solvation of the entire molecule. |

| Acetone, Ethyl Acetate | Soluble | Good balance of polarity to interact with the ester and carboxylic acid groups.[5][6] | |

| Nonpolar | Hexane, Cyclohexane | Insoluble | Mismatch in polarity; the energy required to break the solute-solute hydrogen bonds is not compensated by weak van der Waals forces. |

| Toluene | Sparingly Soluble | π-π stacking between toluene and the benzene ring may provide some favorable interaction, but the polar groups limit solubility. | |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | Solvents of intermediate polarity can partially solvate both the polar and nonpolar regions of the molecule.[5][6] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble (by reaction) | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[7][8] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a standardized experimental method is required. The isothermal shake-flask method is a globally recognized and robust technique for determining the solubility of compounds.[9] The following protocol is based on the OECD Guideline 105.[10][11]

Objective:

To determine the saturation mass concentration of Terephthalic acid mono(2-bromoethyl) ester in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

Terephthalic acid mono(2-bromoethyl) ester (high purity)

-

Solvent of interest (analytical grade)

-

Glass flasks with airtight stoppers (e.g., screw-cap vials)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis equipment.

Methodology:

-

Preliminary Test:

-

To estimate the approximate solubility, add small, known amounts of the compound to a fixed volume of the solvent at the test temperature.

-

Observe the amount needed to reach a point where solid material remains undissolved after vigorous shaking. This helps determine the appropriate solute-to-solvent ratio for the main experiment.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of the solid compound (as determined from the preliminary test) to a flask containing a known volume of the solvent. The presence of excess solid is crucial to ensure saturation is achieved.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A common starting point is 24 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the flask to rest in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, the supernatant must be clarified. Centrifugation of an aliquot of the suspension is the preferred method. Alternatively, filtration can be used, but care must be taken to avoid clogging and adsorption of the solute onto the filter membrane.

-

-

Sample Preparation and Analysis:

-

Carefully draw an aliquot of the clear, saturated supernatant.

-

Accurately dilute the aliquot with the chosen solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in g/L or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination protocol.

Applications and Implications in Research

A precise understanding of the solubility of Terephthalic acid mono(2-bromoethyl) ester is not merely academic; it is critical for its practical application.

-

Reaction Solvent Selection: In polymer synthesis, where this compound might serve as a monomer or a chain modifier, selecting a solvent in which it and other reactants are fully dissolved is essential for achieving homogeneous reaction kinetics and predictable molecular weight distributions.

-

Purification by Crystallization: Solubility data as a function of temperature is the cornerstone of developing an effective crystallization protocol. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature, allowing for high recovery of pure crystals upon cooling.

-

Drug Development: If used as a linker or intermediate in the synthesis of an active pharmaceutical ingredient (API), its solubility will influence reaction conditions, work-up procedures, and the ease of purification, all of which are critical parameters in process chemistry and scale-up.

Conclusion

While direct, published quantitative solubility data for Terephthalic acid mono(2-bromoethyl) ester is scarce, a robust solubility profile can be confidently predicted through analysis of its molecular structure. The presence of both a polar carboxylic acid and a moderately nonpolar backbone suggests high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols, and poor solubility in nonpolar hydrocarbons. For applications requiring precise data, the standardized isothermal shake-flask method provides a reliable framework for quantitative determination. This guide provides both the theoretical foundation and the practical methodology necessary for scientists and researchers to effectively work with this versatile compound in solution.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123.

- Faculty Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- PubChem. (n.d.). Terephthalic acid mono(2-bromoethyl) ester.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- ChemicalBook. (2025, September 16). Benzyl 2-bromoethyl ether.

- Guidechem. (n.d.). Terephthalic acid diisopropyl ester 6422-84-0.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-octyl Phthalate (DNOP).

- Guidechem. (n.d.). TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER 3645-00-9.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines.

- CookeChem. (n.d.). Benzyl 2-bromoethyl ether.

Sources

- 1. Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Benzyl 2-bromoethyl ether | 1462-37-9 [chemicalbook.com]

- 6. Benzyl 2-bromoethyl ether , 97% , 1462-37-9 - CookeChem [cookechem.com]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. govinfo.gov [govinfo.gov]

- 10. legislation.gov.uk [legislation.gov.uk]

- 11. filab.fr [filab.fr]

An In-depth Technical Guide to Terephthalic Acid Mono(2-bromoethyl) Ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid mono(2-bromoethyl) ester, with the IUPAC name 4-(2-bromoethoxycarbonyl)benzoic acid, is a bifunctional organic molecule that serves as a versatile building block in polymer chemistry, materials science, and pharmaceutical synthesis. Its structure incorporates a carboxylic acid group, an aromatic ring, and a bromoethyl ester moiety, offering multiple reactive sites for chemical modification and incorporation into larger molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on the causal relationships behind experimental choices and protocols.

Core Properties

A summary of the key physical and chemical properties of Terephthalic acid mono(2-bromoethyl) ester is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.08 g/mol | [1][2] |

| CAS Number | 173550-97-5 | [1][3][4] |

| Appearance | White solid (predicted) | |

| IUPAC Name | 4-(2-bromoethoxycarbonyl)benzoic acid | [1] |

| Melting Point | 173 °C | |

| Boiling Point | 412.8 ± 30.0 °C (Predicted) | |

| Density | 1.610 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.72 ± 0.10 (Predicted) |

Synthesis and Mechanism

The synthesis of terephthalic acid mono(2-bromoethyl) ester presents a challenge in achieving selective mono-esterification of the dicarboxylic acid. Two primary strategies are generally employed for the synthesis of mono-esters of terephthalic acid: direct mono-esterification and the hydrolysis of the corresponding di-ester.

Method 1: Selective Mono-esterification of Terephthalic Acid

Direct esterification of terephthalic acid with 2-bromoethanol is a potential route. However, controlling the reaction to favor the mono-ester over the di-ester is challenging due to the similar reactivity of the two carboxylic acid groups. High-pressure and high-temperature conditions, often without a catalyst, can be employed to selectively form the mono-ester.[5] The large excess of the alcohol can favor the formation of the diester, thus careful control of stoichiometry is crucial.

Reaction Workflow:

Caption: High-pressure, non-catalytic mono-esterification workflow.

Experimental Protocol (Hypothetical):

-

Reactant Charging: In a high-pressure stainless-steel reactor, charge terephthalic acid and a carefully measured molar equivalent of 2-bromoethanol. A slight excess of terephthalic acid may be used to favor mono-esterification.

-

Reaction Conditions: Seal the reactor and heat to a temperature in the range of 250-300°C under a pressure of 25-500 atmospheres.[5] The reaction time should be carefully monitored (e.g., 1-3 hours) to prevent the formation of the di-ester.

-

Work-up and Purification: After cooling and depressurizing the reactor, the crude product is extracted. Purification can be achieved by recrystallization from a suitable solvent to separate the mono-ester from unreacted terephthalic acid and any di-ester byproduct.

Method 2: Partial Hydrolysis of Di(2-bromoethyl) Terephthalate

A more common and controllable laboratory-scale synthesis involves a two-step process: the formation of the di-ester followed by selective mono-hydrolysis.

Step 1: Synthesis of Di(2-bromoethyl) Terephthalate

This can be achieved via a Fischer esterification of terephthalic acid with an excess of 2-bromoethanol in the presence of an acid catalyst, such as sulfuric acid.

Step 2: Mono-hydrolysis

The purified di(2-bromoethyl) terephthalate is then subjected to partial hydrolysis using a stoichiometric amount of a base, such as potassium hydroxide, in an alcoholic solvent.[6]

Reaction Workflow:

Caption: Two-step synthesis via di-esterification and mono-hydrolysis.

Experimental Protocol (Adapted from general procedures):

Step 1: Synthesis of Di(2-bromoethyl) Terephthalate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add terephthalic acid and an excess of 2-bromoethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours.

-

Work-up: After cooling, the reaction mixture is poured into water, and the precipitated di-ester is collected by filtration, washed, and dried.

Step 2: Mono-hydrolysis of Di(2-bromoethyl) Terephthalate

-

Reaction Setup: Dissolve the purified di(2-bromoethyl) terephthalate in a suitable solvent (e.g., ethanol).

-

Base Addition: Add a stoichiometric amount (one equivalent) of a solution of potassium hydroxide in the same solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating.

-

Work-up and Purification: The reaction is acidified to precipitate the mono-ester. The crude product is then purified by recrystallization.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized terephthalic acid mono(2-bromoethyl) ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the two methylene groups of the bromoethyl moiety. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The methylene group adjacent to the ester oxygen is expected around 4.5 ppm, and the methylene group adjacent to the bromine atom is anticipated at approximately 3.6 ppm, both as triplets. The acidic proton of the carboxylic acid group will appear as a broad singlet at a higher chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the ester carbonyl carbon, the aromatic carbons, and the two methylene carbons. The carbonyl carbons are expected in the range of 165-175 ppm. The aromatic carbons will appear between 120-140 ppm. The methylene carbon attached to the oxygen will be around 60-70 ppm, while the carbon attached to the bromine will be in the range of 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the ester carbonyl group around 1720 cm⁻¹.

-

A C=O stretch from the carboxylic acid carbonyl group, often overlapping with the ester carbonyl, around 1680-1700 cm⁻¹.

-

C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

-

A C-Br stretching vibration, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the bromoethyl group and the carboxyl group. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

Applications

The unique bifunctional nature of terephthalic acid mono(2-bromoethyl) ester makes it a valuable intermediate in several fields.

Polymer Chemistry

The primary application of this compound is in the synthesis of functional polyesters and oligomers.[3][7] The presence of both a carboxylic acid and a bromoethyl group allows for its use as a monomer in condensation polymerization. The bromoethyl group can serve as a site for post-polymerization modification, enabling the introduction of various functional groups onto the polymer backbone. This is particularly useful for modifying the properties of widely used polyesters like polyethylene terephthalate (PET).[8] For instance, it can be used to introduce flame retardancy or to create reactive sites for cross-linking or grafting.

Workflow for Polymer Modification:

Caption: Synthesis of functional polymers using the bromo-ester.

Materials Science: Metal-Organic Frameworks (MOFs)

Terephthalic acid is a common linker in the synthesis of MOFs.[9][10] The mono-bromoethyl ester derivative can be used to introduce a reactive handle into the MOF structure. This allows for post-synthetic modification of the MOF, where the bromo group can be substituted with other functional groups to tailor the properties of the material for specific applications such as gas storage, catalysis, or sensing.[11][12]

Drug Development and Medicinal Chemistry

While direct applications in drug development are not extensively documented, the structural motifs within terephthalic acid mono(2-bromoethyl) ester are relevant to medicinal chemistry. Terephthalic acid derivatives have been investigated for a range of biological activities. The bromoethyl ester functionality can act as a reactive group for covalently linking the terephthalate scaffold to biomolecules or for the synthesis of more complex drug candidates. The ester linkage can also be designed to be cleavable under physiological conditions, making it a potential pro-drug moiety.

Safety and Handling

Terephthalic acid mono(2-bromoethyl) ester should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Conclusion

Terephthalic acid mono(2-bromoethyl) ester is a valuable and versatile chemical intermediate with significant potential in the development of advanced materials and functional polymers. Understanding the nuances of its synthesis and the full scope of its reactivity is key to unlocking its utility in a wide range of research and industrial applications. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound in their work.

References

-

JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]

-